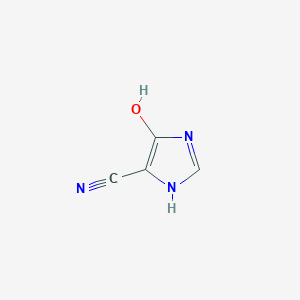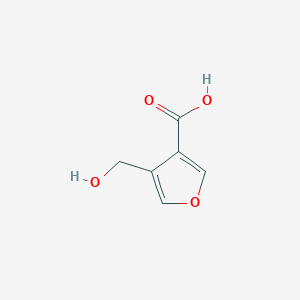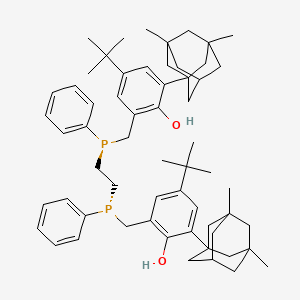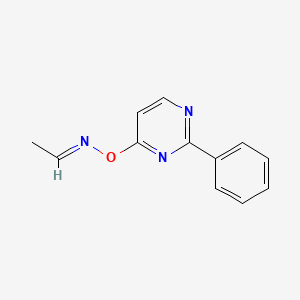
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This particular compound is notable for its unique structure, which includes a trifluoromethyl group and a hydroxyhexyl side chain, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable pyrimidine precursor.
Functional Group Introduction: Introduction of the trifluoromethyl group is achieved through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Side Chain Addition: The hydroxyhexyl side chain is introduced via alkylation reactions, often using hexyl halides under basic conditions.
Amino Group Addition: Amination reactions are carried out to introduce the amino groups at the 2 and 6 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Methyl derivatives.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials with unique properties due to its trifluoromethyl group.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. For example, it may inhibit DNA replication in cancer cells or interfere with viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminopyrimidin-4(1H)-one: Lacks the trifluoromethyl and hydroxyhexyl groups.
5-Trifluoromethyl-2,6-diaminopyrimidin-4(1H)-one: Contains the trifluoromethyl group but lacks the hydroxyhexyl side chain.
2,6-Diamino-5-hexylpyrimidin-4(1H)-one: Contains the hexyl side chain but lacks the trifluoromethyl group.
Uniqueness
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one is unique due to the presence of both the trifluoromethyl group and the hydroxyhexyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
647831-33-2 |
|---|---|
Molekularformel |
C10H15F3N4O2 |
Molekulargewicht |
280.25 g/mol |
IUPAC-Name |
2,4-diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15F3N4O2/c11-10(12,13)6(18)4-2-1-3-5-7(14)16-9(15)17-8(5)19/h6,18H,1-4H2,(H5,14,15,16,17,19) |
InChI-Schlüssel |
KYYYJSQOWQRNCU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(C(F)(F)F)O)CC1=C(N=C(NC1=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)
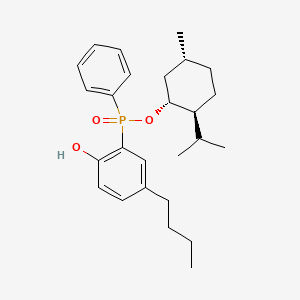

![Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-](/img/structure/B12908130.png)
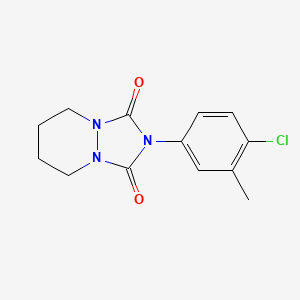
![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)
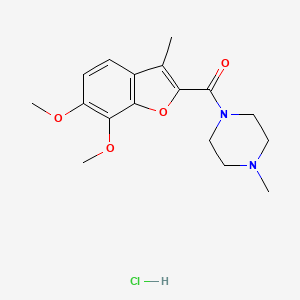
methanone](/img/structure/B12908153.png)


